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Compound of Interest

Compound Name: Tert-butyl pivalate

Cat. No.: B097859

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
butyl pivalate (C9H1802), a common ester utilized in various chemical research and
development applications. This document is intended for researchers, scientists, and drug
development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of tert-butyl pivalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Tert-Butyl Pivalate

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
1.45 Singlet 9H (CH3)sC-O-
1.19 Singlet 9H (CH3)3C-C=0

Table 2: 13C NMR Spectroscopic Data for Tert-Butyl Pivalate
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Chemical Shift (6) ppm

Assignment

177.2 C=0 (Ester Carbonyl)
80.1 (CHs)3C-O-

38.7 (CHs)sC-C=0

28.3 (CHs)3C-O-

27.2 (CHs)sC-C=0

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Tert-Butyl Pivalate

Wavenumber (cm~?) Intensity Assignment

2970 Strong C-H Stretch (sp3 hybridized)
1725 Strong C=0 Stretch (Ester)

1280 Strong C-O Stretch (Ester)

1150 Strong C-O Stretch (Ester)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of Tert-Butyl Pivalate

miz Relative Intensity (%) Proposed Fragment
158 5 [M]* (Molecular lon)

103 15 [M - CaHo]*

85 20 [CsHeO]*

57 100 [CaHo]* (tert-Butyl cation)
41 30 [C3Hs]*

29 25 [C2Hs]*
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of tert-butyl pivalate (approximately 10-20 mg) is prepared in a suitable deuterated
solvent, typically chloroform-d (CDClIs, 0.5-0.7 mL), and transferred to a 5 mm NMR tube.
Tetramethylsilane (TMS) is added as an internal standard (O ppm). Both *H and 3C NMR
spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz
for 1H and 100 MHz for 13C. For *H NMR, standard acquisition parameters are used. For 13C
NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance
sensitivity.

Infrared (IR) Spectroscopy

The IR spectrum of neat tert-butyl pivalate (as a liquid film) is recorded using a Fourier
Transform Infrared (FTIR) spectrometer. A small drop of the sample is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is
typically recorded over the range of 4000-400 cm~1 with a resolution of 4 cm~1. A background
spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from
the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with an electron ionization (El)
source. A dilute solution of tert-butyl pivalate in a volatile organic solvent (e.g., methanol or
dichloromethane) is introduced into the instrument. The sample is vaporized and then ionized
by a beam of electrons (typically at 70 eV). The resulting charged fragments are separated by a
mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualizations
Relationship between Spectroscopic Methods and
Structural Information
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The following diagram illustrates how each spectroscopic technique provides unique
information to elucidate the structure of tert-butyl pivalate.

Spectroscopic Analysis of Tert-Butyl Pivalate

Derived Structural Information

Spectroscopic Techniques

Molecular Weight & Fragmentation
- Molecular formula confirmation

Mass Spec - Identification of stable fragments (e.g., tert-butyl cation)

Molecular Structure

Functional Groups
C(C)(C)C(=0)oc(Cc)(C)C - Presence of C=0 (ester)
- C-O single bonds

NMR - Carbon-Hydrogen Framework
(*H and =*C) gl - Number of unique protons and carbons

- Chemical environment of nuclei

Click to download full resolution via product page

Caption: Relationship between spectroscopic methods and derived structural information for
tert-butyl pivalate.

General Experimental Workflow for Spectroscopic
Analysis

This diagram outlines the typical workflow from sample preparation to data interpretation in a
spectroscopic analysis.
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General Spectroscopic Workflow

@ Sample of Tert-Butyl Pivalate

Sample Preparation
(Dissolution, Film Casting, etc.)

Data Acquisition

NMR Spectrometer FTIR Spectrometer

Mass Spectrometer

Data Processing

Peak Detection,
Library Matching

Fourier Transform,
Phase & Baseline Correction

Background Subtraction,
Fourier Transform

Structural Elucidation and Data Interpretation

End: Confirmed Structure and Spectroscopic Profile

Click to download full resolution via product page

Caption: A generalized workflow for acquiring and analyzing spectroscopic data.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Tert-Butyl Pivalate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b097859#spectroscopic-data-nmr-ir-mass-spec-of-
tert-butyl-pivalate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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